molecular formula C13H13BrN4O3S B2541025 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 391226-10-1

2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2541025
CAS No.: 391226-10-1
M. Wt: 385.24
InChI Key: IEPGOZCZCFZSOJ-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-nitrophenyl group at position 5 and a brominated butanamide chain at position 2. The nitro group introduces strong electron-withdrawing effects, while the bromine atom in the butanamide chain may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3S/c1-7(2)10(14)11(19)15-13-17-16-12(22-13)8-4-3-5-9(6-8)18(20)21/h3-7,10H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPGOZCZCFZSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Nitration: The nitrophenyl group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Bromination: The bromine atom is introduced through bromination of the butanamide precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the brominated butanamide with the nitrophenyl-thiadiazole intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

    Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The nitrophenyl-thiadiazole moiety is particularly known for its potential biological activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The nitrophenyl group could interact with specific molecular targets, while the thiadiazole ring might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key distinguishing features are the 3-nitrophenyl and bromo-methylbutanamide substituents. Comparisons with other 1,3,4-thiadiazole derivatives highlight the following:

Table 1: Substituent Analysis of Selected 1,3,4-Thiadiazole Derivatives
Compound ID/Name Thiadiazole Substituents Key Functional Groups Notable Properties
Target Compound 5-(3-nitrophenyl), 2-bromo-butanamide Nitro, Bromo, Methyl Electron-withdrawing, potential bioactivity
5e () 5-(4-chlorobenzylthio) Chlorobenzyl, acetamide Melting point: 132–134°C
5k () 5-(methylthio), 2-methoxyphenoxy Methoxy, methylthio Yellow solid, 72% yield
C2 () 5-(N-phenylamino) Phenylamino Antimicrobial activity
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine () 4-bromo-2-nitrophenyl Bromo, nitro Dihedral angle: 40.5°, planar thiadiazole

Key Observations:

  • Electron Effects: The nitro group in the target compound enhances electron-withdrawing properties compared to electron-donating groups like methoxy (e.g., 5k) or amino (e.g., C2) . This may increase stability in electrophilic environments.
  • The target’s 3-nitrophenyl group may induce similar distortions.

Physical and Chemical Properties

Table 3: Physical Properties of Analogous Compounds
Compound ID/Name Physical State Melting Point (°C) Solubility Trends Source
Target Compound Not reported Not reported Likely polar aprotic solvents N/A
5f () White solid 158–160 Moderate in DMSO
5h () White solid 133–135 High in DMSO
Compound Crystalline Not reported Ethanol/acetone

Key Observations:

  • Bromine and nitro groups typically increase molecular weight and melting points due to enhanced van der Waals forces. For example, 5f (158–160°C) has a higher melting point than 5h (133–135°C), possibly due to its isopropylphenoxy group.
  • The target’s brominated butanamide chain may improve lipid solubility compared to simpler acetamide derivatives (e.g., 5e–5m) .

Biological Activity

2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 391226-10-1
  • Molecular Formula : C13H13BrN4O3S
  • Molecular Weight : 385.2363 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization with bromine and nitro groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Thiadiazole derivatives have shown significant anticancer activity. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
5-(benzylthio)-1,3,4-thiadiazol-2-yl derivativesMDA-MB-231 (breast cancer)9 μM
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (skin cancer)4.27 µg/mL
N-(5-(substituted phenyl)-1,3,4-thiadiazol-2-yl) derivativesVarious cancer lines0.04 - 23.6 µM

The structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like nitro enhances the cytotoxic potential of these compounds.

The anticancer effects are attributed to multiple mechanisms:

  • Induction of Apoptosis : Thiadiazole derivatives can activate apoptotic pathways in cancer cells.
  • Inhibition of Proliferation : These compounds often inhibit key enzymes involved in cell cycle progression.
  • Targeting Specific Pathways : Some studies suggest that thiadiazoles may interfere with signaling pathways critical for tumor growth.

Study on Anticancer Properties

A study conducted by Alam et al. (2020) evaluated various thiadiazole derivatives for their anticancer properties against human cancer cell lines including A549 (lung), SK-MEL-2 (skin), and HCT15 (colon). The results demonstrated a significant dose-dependent inhibition of cell growth with IC50 values ranging from 0.04 to 23.6 µM for different derivatives .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have also been investigated for antimicrobial activity. Thiadiazole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Q & A

Q. What are the established synthetic routes for 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves coupling a brominated butanamide precursor with a 1,3,4-thiadiazole scaffold. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) is a common method for thiadiazole formation, as demonstrated in analogous syntheses of 5-substituted thiadiazoles . Adjusting pH to 8–9 during precipitation improves purity, and recrystallization using DMSO/water mixtures (2:1) enhances crystallinity . Yield optimization requires careful stoichiometric control of reagents like N-phenylthiosemicarbazide and brominated intermediates.

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : Use DMSO-d₆ as a solvent for ¹H/¹³C NMR to resolve signals from aromatic protons (e.g., 3-nitrophenyl group) and confirm regiochemistry of the thiadiazole ring .
  • HPLC/MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities below 5% .
  • Melting Point : Determine uncorrected melting points via capillary tubes (e.g., 149–150°C for related brominated thiadiazoles) .

Advanced Research Questions

Q. What crystallographic data are available for structural analogs, and how can they inform computational modeling of the target compound?

  • Methodological Answer : Single-crystal X-ray diffraction studies of analogous 1,3,4-thiadiazoles (e.g., 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine) reveal planar geometries with mean C–C bond lengths of 1.39 Å and torsional angles <5° between aromatic rings . Use these parameters to refine DFT calculations (e.g., B3LYP/6-31G*) for predicting electronic properties and intermolecular interactions .

Q. How do substituents (e.g., bromo, nitro) impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 2 of the butanamide moiety facilitates Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the 3-methyl group may reduce reaction rates. The 3-nitrophenyl group on the thiadiazole ring enhances electrophilicity, enabling nucleophilic substitutions but requiring careful control of reducing conditions to avoid nitro-group reduction .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for structural confirmation?

  • Methodological Answer : Discrepancies in NOE correlations (NMR) vs. crystallographic bond angles (X-ray) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility and compare with solid-state DFT-optimized structures . For example, in a related oxadiazole derivative, X-ray data showed planar fragments, while NMR indicated minor rotamers at room temperature .

Q. How can researchers evaluate the compound’s potential biological activity using in silico and in vitro methods?

  • Methodological Answer :
  • Docking Studies : Target enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using AutoDock Vina, leveraging the nitro group’s electron-withdrawing properties for active-site interactions .
  • In Vitro Assays : Test cytotoxicity via MTT assays (e.g., IC₅₀ values against HeLa cells) and compare with structurally similar anti-inflammatory agents (e.g., 2-benzoylamino-N-[5-(4-bromophenyl)-thiadiazol-2-yl]ethanamide) .

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